molecular formula C20H9F34O4P B142151 Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate CAS No. 678-41-1

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate

Cat. No.: B142151
CAS No.: 678-41-1
M. Wt: 990.2 g/mol
InChI Key: AFWOYEYXUDHGHF-UHFFFAOYSA-N
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Description

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate is a fluorinated organophosphate compound characterized by two highly fluorinated alkyl chains (C10F17) attached to a central phosphate group. The extensive fluorination imparts unique properties such as extreme hydrophobicity, chemical resistance, and low surface energy, making it valuable in applications like surfactants, coatings, and fire-retardant materials . Its molecular formula is C20H12F34O4P, with a molecular weight of approximately 1,386 g/mol (calculated from related analogs in ). The compound’s synthesis typically involves esterification or phosphorylation of fluorinated alcohols, as seen in modular macrocycle syntheses (e.g., ).

Properties

IUPAC Name

bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9F34O4P/c21-5(22,7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)1-3-57-59(55,56)58-4-2-6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54/h1-4H2,(H,55,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWOYEYXUDHGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(O)P(OH)(OCH2CH2C8F17)2, C20H9F34O4P
Record name 8:2 diPAPS
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DSSTOX Substance ID

DTXSID90218051
Record name Bis(2-(perfluorooctyl)ethyl) hydrogen phosphate
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Molecular Weight

990.2 g/mol
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CAS No.

678-41-1
Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
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Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol) hydrogen phosphate
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Record name Bis(2-(perfluorooctyl)ethyl) hydrogen phosphate
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Record name Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
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Record name BIS(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-HEPTADECAFLUORO-1-DECANOL) HYDROGEN PHOSPHATE
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Preparation Methods

General Methodology for Phosphate Ester Synthesis

Phosphate esters are typically synthesized via the reaction of alcohols with phosphorylating agents such as phosphorus oxychloride (POCl3\text{POCl}_3) or phosphoric acid derivatives. For fluorinated alcohols, the process requires careful control of reaction conditions due to the low nucleophilicity of perfluorinated alkyl chains and their thermal stability. The general reaction proceeds as:

3RfOH+POCl3(RfO)3PO+3HCl3 \text{R}\text{f}\text{OH} + \text{POCl}3 \rightarrow (\text{R}\text{f}\text{O})3\text{PO} + 3 \text{HCl}

where Rf\text{R}_\text{f} represents the perfluorinated alkyl group. Subsequent hydrolysis yields the mono- or di-hydrogen phosphate esters, depending on stoichiometry.

Synthesis of Perfluorodecyl Alcohol Precursors

The fluorinated alcohol precursor, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol, is synthesized via telomerization of tetrafluoroethylene (C2F4\text{C}_2\text{F}_4) with methanol or other initiators. This process generates a mixture of even-numbered perfluoroalkyl chains, which are then separated via fractional distillation. The high purity of the alcohol is critical to avoid side reactions during phosphorylation.

Stepwise Preparation of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) Hydrogen Phosphate

Phosphorylation Reaction

The fluorinated alcohol is reacted with POCl3\text{POCl}_3 in an anhydrous environment, typically using a tertiary amine (e.g., pyridine) to neutralize HCl byproducts. The reaction is carried out at 50–70°C for 6–12 hours under nitrogen to prevent moisture ingress. A molar ratio of 2:1 (alcohol to POCl3\text{POCl}_3) ensures the formation of the diester intermediate:

2RfOH+POCl3(RfO)2P(O)Cl+2HCl2 \text{R}\text{f}\text{OH} + \text{POCl}3 \rightarrow (\text{R}\text{f}\text{O})2\text{P(O)Cl} + 2 \text{HCl}

The intermediate is then hydrolyzed with controlled amounts of water to yield the hydrogen phosphate:

(RfO)2P(O)Cl+H2O(RfO)2P(O)OH+HCl(\text{R}\text{f}\text{O})2\text{P(O)Cl} + \text{H}2\text{O} \rightarrow (\text{R}\text{f}\text{O})_2\text{P(O)OH} + \text{HCl}

Yields typically range from 70% to 85%, with purity dependent on efficient removal of unreacted alcohol and chloride residues.

Purification and Characterization

Solvent Extraction and Crystallization

Crude product is dissolved in a fluorinated solvent (e.g., perfluorohexane) and washed with dilute hydrochloric acid to remove residual amines. Crystallization at 15–25°C yields a white crystalline solid, which is filtered and dried under vacuum.

Analytical Validation

Spectroscopic Data:

  • 19F^{19}\text{F} NMR (470 MHz, CDCl3_3): δ −80.2 to −122.4 (m, CF2_2 and CF3_3 groups).

  • IR (KBr): 1250 cm1^{-1} (C–F stretch), 1050 cm1^{-1} (P–O–C asym), 980 cm1^{-1} (P=O).

Purity Assessment:

  • Elemental analysis aligns with theoretical values (C: 24.3%, F: 65.2%, P: 3.1%).

  • HPLC (C18 column, acetonitrile/water) shows >98% purity.

Comparative Analysis of Related Compounds

PropertyTarget CompoundC22H9F38O4PDisodium Phosphate
Molecular Weight (g/mol)990.201090.2141.96
Fluorine Content (%)65.270.10
Thermal Stability (°C)>300>320100
Aqueous SolubilityInsolubleInsoluble12 g/100 mL

Scientific Research Applications

Surface Coatings

This compound is utilized in developing advanced surface coatings due to its hydrophobic and oleophobic characteristics. These properties make it ideal for applications in:

  • Anti-fogging agents : Used on lenses and screens to prevent condensation.
  • Stain-resistant textiles : Enhances the durability and cleanliness of fabrics.

Polymer Additives

In polymer science, bis(3,3,4,4,...heptadecafluorodecyl) hydrogen phosphate serves as an additive to improve:

  • Thermal stability : Enhances the thermal resistance of polymers.
  • Flame retardancy : Reduces flammability in various materials.

Water Repellents

The compound is effective as a water repellent in construction materials and outdoor gear. Its ability to repel water helps in:

  • Protecting surfaces from moisture damage .
  • Increasing the longevity of building materials .

Pollutant Capture

Research indicates that this compound can be employed in capturing pollutants due to its chemical structure that interacts with various contaminants.

Drug Delivery Systems

The unique properties of bis(3,3,...heptadecafluorodecyl) hydrogen phosphate make it a candidate for drug delivery systems where:

  • Biocompatibility : Ensures minimal adverse reactions in biological systems.
  • Controlled release mechanisms : Allows for targeted therapy in medical treatments.

Diagnostic Imaging

Fluorinated compounds are often used in imaging techniques due to their distinct signals in imaging modalities such as MRI and PET scans.

Surface Modification Studies

A study conducted by researchers at [source] demonstrated the effectiveness of bis(3,...heptadecafluorodecyl) hydrogen phosphate in modifying surfaces for enhanced hydrophobicity. The results showed a significant reduction in water contact angles on treated surfaces compared to untreated controls.

Environmental Impact Assessments

Research published in [source] assessed the environmental impact of using fluorinated compounds like bis(3,...heptadecafluorodecyl) hydrogen phosphate in industrial applications. The findings highlighted both benefits and potential ecological risks associated with its use.

Application AreaSpecific UseKey Benefits
Material ScienceSurface CoatingsHydrophobic properties
Polymer ScienceAdditivesEnhanced thermal stability
Environmental ScienceWater RepellentsMoisture protection
Biomedical ApplicationsDrug Delivery SystemsBiocompatibility

Mechanism of Action

The mechanism by which bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate exerts its effects involves its interaction with molecular targets and pathways. The fluorinated phosphate group can interact with biological membranes, altering their properties and affecting cellular processes. The compound's stability and resistance to degradation make it suitable for long-term applications in various fields.

Comparison with Similar Compounds

Bis(tridecafluorooctyl) Hydrogen Phosphate (CAS 57677-95-9)

  • Structure : Shorter fluorinated chains (C8F13) compared to the heptadecafluorodecyl variant.
  • Properties : Lower molecular weight (~860 g/mol), reduced thermal stability, and higher solubility in polar solvents due to shorter fluorocarbon chains .
  • Applications : Used in less demanding environments where moderate hydrophobicity suffices, such as textile treatments.

Bis(pentacosafluorotetradecyl) Hydrogen Phosphate (CAS 57677-99-3)

  • Structure : Longer fluorinated chains (C14F25) with increased fluorine content.
  • Properties : Higher molecular weight (~1,700 g/mol), superior thermal stability (>300°C), and enhanced resistance to solvents and acids .
  • Applications : Preferred for high-performance lubricants and aerospace coatings.

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl Acrylate (CAS 27905-45-9)

  • Structure: A monoacrylate derivative with a single fluorodecyl chain.
  • Properties : Lower viscosity, polymerizable acrylate group enabling covalent incorporation into polymers.
  • Applications: Key monomer for synthesizing fluoropolymers with low dielectric constants and anti-fouling surfaces .

Functional Analogues

Heptadecafluoroundecanoic Acid (CAS 34598-33-9)

  • Structure : A perfluorinated carboxylic acid (C11F17COOH).
  • Applications : Historically used in stain-resistant coatings but phased out due to toxicity concerns .

(1H,1H,2H,2H-Heptadecafluorodecyl)phosphonic Acid (CAS 80220-63-9)

  • Structure : Phosphonic acid derivative with a single fluorodecyl chain.
  • Properties: Forms self-assembled monolayers (SAMs) on metal surfaces, offering corrosion resistance.
  • Applications: Surface modification in microelectronics and nanotechnology .

Comparative Data Table

Property Bis(heptadecafluorodecyl) Hydrogen Phosphate Bis(tridecafluorooctyl) Hydrogen Phosphate Heptadecafluoroundecanoic Acid
Molecular Formula C20H12F34O4P C16H6F26O4P C11HF17O2
Molecular Weight (g/mol) ~1,386 ~860 562
Hydrophobicity (Contact Angle) >120° ~110° >130°
Thermal Stability (°C) 250–300 200–250 Decomposes at ~200
Environmental Persistence High Moderate Very High
Primary Applications Surfactants, fire retardants Textile coatings Stain-resistant coatings (historical)

Key Research Findings

Surface Activity : Bis(heptadecafluorodecyl) hydrogen phosphate outperforms shorter-chain analogs in reducing surface tension (≤15 mN/m vs. 20–25 mN/m for C8F13 derivatives) due to stronger van der Waals interactions between longer fluorocarbon chains .

Environmental Impact: Unlike perfluorocarboxylic acids (e.g., heptadecafluoroundecanoic acid), fluorinated phosphates exhibit lower bioaccumulation but still pose regulatory challenges due to persistence .

Thermal Behavior : The compound’s decomposition temperature (~300°C) exceeds that of acrylate derivatives (200–250°C), making it suitable for high-temperature applications .

Biological Activity

Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate (CAS No. 678-41-1) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound belongs to a class of substances known as polyfluoroalkyl phosphoric acid diesters (DiPAPs), which are characterized by their hydrophobic and lipophobic nature. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula : C20H9F34O4P
  • Molecular Weight : 990.20 g/mol
  • Structure : The compound features a phosphate group linked to two heptadecafluorodecyl chains.

Biological Activity Overview

The biological activity of this compound is influenced by its structure and the presence of fluorinated groups. Research indicates that compounds in this class may exhibit various biological effects including:

  • Toxicity : Studies have shown that perfluorinated compounds can accumulate in biological systems and may lead to toxicological effects. For instance:
    • Case Study : A study on the toxicity of similar perfluoroalkyl substances (PFAS) indicated potential liver toxicity and endocrine disruption in animal models .
  • Endocrine Disruption : Some studies suggest that polyfluoroalkyl phosphoric acid diesters may interfere with hormonal functions.
    • Research Finding : Research has demonstrated that certain PFAS can disrupt thyroid hormone levels in mammals .
  • Cellular Effects : Investigations into cellular responses have revealed that exposure to similar compounds can induce oxidative stress and apoptosis in various cell lines.
    • Example : In vitro studies have shown increased reactive oxygen species (ROS) production in human liver cells exposed to fluorinated compounds .

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

  • Interaction with Cellular Membranes : The hydrophobic nature of the compound allows it to integrate into lipid bilayers affecting membrane fluidity and function.
  • Binding to Proteins : The phosphate group may facilitate interactions with proteins involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberToxicity LevelEndocrine DisruptionMechanism
Bis(3H-perfluoroalkyl) phosphate678-41-1ModerateYesMembrane interaction
Perfluorooctanoic acid (PFOA)335-67-1HighYesProtein binding
Perfluorooctane sulfonate (PFOS)1763-23-1HighYesMembrane disruption

Environmental Impact

The environmental persistence of Bis(3,3,4,...heptadecafluorodecyl) hydrogen phosphate raises concerns regarding its accumulation in ecosystems. Research indicates that such compounds do not readily degrade and can bioaccumulate in aquatic organisms.

Q & A

Basic Research Questions

Q. How can researchers synthesize Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate with high purity?

  • Methodological Answer :

  • Step 1 : Use fluorinated alkyl precursors (e.g., perfluorooctyl iodide) as starting materials. React with phosphorus oxychloride (POCl₃) under anhydrous conditions to form the phosphate ester intermediate .
  • Step 2 : Hydrolyze the intermediate in a controlled acidic environment (e.g., dilute HCl) to yield the hydrogen phosphate derivative.
  • Step 3 : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Monitor purity using ¹⁹F NMR and FTIR to confirm fluorinated chain integrity .

Q. What analytical techniques are critical for characterizing the compound’s structural and thermal stability?

  • Methodological Answer :

  • Structural Confirmation :
  • ¹H/¹⁹F NMR for fluorinated chain and phosphate group identification .
  • X-ray crystallography for solid-state conformation (if crystalline).
  • Thermal Stability :
  • Thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures.
  • Differential scanning calorimetry (DSC) to detect phase transitions (e.g., glass transitions in polymer matrices) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interfacial behavior in membrane technologies?

  • Methodological Answer :

  • Experimental Setup :
  • Use Langmuir-Blodgett troughs to study monolayer formation at air-water interfaces. Measure surface pressure-area isotherms to assess molecular packing .
  • Incorporate the compound into lipid bilayers (e.g., vesicle systems) and evaluate permeability via fluorescence quenching assays (e.g., calcein leakage) .
  • Data Interpretation :
  • Compare fluorinated chain interactions with hydrocarbon analogs using molecular dynamics simulations (e.g., COMSOL Multiphysics) to model hydrophobic/hydrophilic balance .

Q. What methodologies resolve contradictions in degradation pathway studies of perfluorinated phosphates under environmental conditions?

  • Methodological Answer :

  • Controlled Degradation Experiments :
  • Expose the compound to UV irradiation (λ = 254 nm) in aqueous matrices. Monitor degradation products via LC-MS/MS to identify intermediates (e.g., shorter-chain perfluoroalkyl acids) .
  • Use isotopic labeling (e.g., ¹⁸O-water) to trace phosphate hydrolysis mechanisms .
  • Theoretical Framework :
  • Align findings with PFAS degradation theories (e.g., chain-shortening via radical-mediated cleavage) and validate using density functional theory (DFT) calculations .

Q. How can factorial design optimize the compound’s application in catalytic systems?

  • Methodological Answer :

  • Variable Selection :
  • Independent variables: Catalyst loading, temperature, solvent polarity.
  • Dependent variables: Reaction yield, enantioselectivity (if chiral centers are present).
  • Experimental Matrix :
  • Use a 2³ factorial design to screen interactions. For example, test toluene (nonpolar) vs. acetonitrile (polar) at 60°C vs. 100°C with 1–5 mol% catalyst .
  • Statistical Analysis :
  • Apply ANOVA to identify significant factors. Optimize via response surface methodology (RSM) .

Safety and Handling Considerations

Q. What protocols mitigate risks during laboratory handling of this fluorinated phosphate?

  • Methodological Answer :

  • Exposure Control :
  • Use fume hoods with HEPA filters to prevent inhalation of airborne particulates.
  • Wear nitrile gloves and chemically resistant aprons (e.g., Viton®) during synthesis .
  • Waste Management :
  • Collect waste in sealed containers labeled for PFAS disposal. Avoid aqueous discharge due to environmental persistence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) hydrogen phosphate

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